molecular formula C20H24N4O3S B14969783 2'-(2-methoxyethyl)-1'-oxo-N-(1,3,4-thiadiazol-2-yl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

2'-(2-methoxyethyl)-1'-oxo-N-(1,3,4-thiadiazol-2-yl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B14969783
M. Wt: 400.5 g/mol
InChI Key: KUZNEHJOFYWZEN-UHFFFAOYSA-N
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Description

The compound 2'-(2-methoxyethyl)-1'-oxo-N-(1,3,4-thiadiazol-2-yl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide features a spirocyclic framework combining a cyclohexane ring and a dihydroisoquinoline moiety. Key structural elements include:

  • A 2-methoxyethyl substituent at the 2'-position of the spiro system.
  • A 1,3,4-thiadiazol-2-yl carboxamide group linked to the isoquinoline core.
  • A ketone (1'-oxo) functional group.

Properties

Molecular Formula

C20H24N4O3S

Molecular Weight

400.5 g/mol

IUPAC Name

2-(2-methoxyethyl)-1-oxo-N-(1,3,4-thiadiazol-2-yl)spiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C20H24N4O3S/c1-27-12-11-24-18(26)15-8-4-3-7-14(15)16(20(24)9-5-2-6-10-20)17(25)22-19-23-21-13-28-19/h3-4,7-8,13,16H,2,5-6,9-12H2,1H3,(H,22,23,25)

InChI Key

KUZNEHJOFYWZEN-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NC4=NN=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(2-methoxyethyl)-1’-oxo-N-(1,3,4-thiadiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves multiple steps. One common method includes the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction yields 1,3,4-thiadiazole derivatives, which are then further reacted with other intermediates to form the final compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2’-(2-methoxyethyl)-1’-oxo-N-(1,3,4-thiadiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .

Scientific Research Applications

2’-(2-methoxyethyl)-1’-oxo-N-(1,3,4-thiadiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2’-(2-methoxyethyl)-1’-oxo-N-(1,3,4-thiadiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Core Spirocyclic Framework Modifications

The spirocyclic architecture is a common feature among related compounds. Key analogs include:

  • 2′-(sec-Butyl)-1′-oxo-N-(1,3,4-thiadiazol-2-yl)-1′,4′-dihydro-2′H-spiro[cyclopentane-1,3′-isoquinoline]-4′-carboxamide (): Substituent: A lipophilic sec-butyl group replaces the methoxyethyl chain. Impact: Increased hydrophobicity may enhance membrane permeability but reduce solubility compared to the target compound .
  • 2'-(2-Methoxyethyl)-N-(4-methyl-1,3-thiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide (): Heterocycle: The 4-methylthiazole replaces the 1,3,4-thiadiazole. Molecular Weight: 399.51 vs. ~400 (estimated for the target). Biological Relevance: Thiazole-containing analogs are noted for signaling pathway modulation, suggesting heterocycle-dependent target interactions .

Heterocyclic Carboxamide Variations

The 1,3,4-thiadiazole ring is a critical pharmacophore in the target compound. Comparisons include:

  • BMS-776532 (): A glucocorticoid receptor modulator with a 1,3,4-thiadiazole-amino group. Activity: Partial agonist efficacy in anti-inflammatory assays, highlighting the thiadiazole’s role in receptor binding .
  • N-(4-Methyl-1,3-thiazol-2-yl) analogs (): Thiazole vs.

Substituent Effects on Physicochemical Properties

Compound Substituent logP (Predicted) Solubility (mg/mL) Molecular Weight
Target Compound 2-Methoxyethyl ~2.5 ~0.05 ~400
sec-Butyl Analog () sec-Butyl ~3.2 ~0.01 413.51
4-Methylthiazole Analog () 2-Methoxyethyl ~2.8 ~0.03 399.51
  • The methoxyethyl group in the target compound balances hydrophilicity and lipophilicity, favoring oral bioavailability compared to more hydrophobic substituents .

Computational and Bioactivity Insights

Tanimoto Similarity Analysis

  • Structural similarity searches (Tanimoto coefficient >0.8) suggest the target compound clusters with spirocyclic derivatives and heterocyclic carboxamides .
  • Aglaithioduline (): A phytocompound with ~70% similarity to SAHA (a histone deacetylase inhibitor).

Molecular Networking and Fragmentation Patterns

  • Cosine scores from MS/MS data () could group the target compound with spirocyclic analogs, indicating shared fragmentation pathways and core stability .

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